molecular formula C16H21N5O2 B2954956 6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 879457-52-0

6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2954956
CAS RN: 879457-52-0
M. Wt: 315.377
InChI Key: IEOMJMLJZNNVTK-UHFFFAOYSA-N
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Description

6-Cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to selectively target cancer cells with mutations in the TP53 gene, which is commonly found in a variety of cancers. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing various heterocyclic compounds, including imidazoles, purines, and pyrimidines, which are fundamental in pharmaceuticals and materials science. For example, the synthesis of imidazo[1,2-f]phenanthridines involves coupling and cyclization reactions of 2-(2-Bromoaryl)imidazoles with cyclohexane-1,3-diones, showcasing the versatility of cyclohexyl-based compounds in constructing complex heterocycles (Lee et al., 2022). Similarly, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors of purine analogs demonstrates the utility of cyclohexyl-based compounds in nucleoside analog synthesis, which is crucial in developing therapeutic agents (Alves et al., 1994).

Catalytic Behavior and Thermal Stability

The influence of sterically demanding ligands on the catalytic behavior and thermal stability of metal complexes is another area of research. Cyclohexyl-based ligands, such as imidazol-2-ylidenes, have been examined for their role in enhancing the catalytic properties and thermal stability of ruthenium olefin metathesis catalysts. These studies provide insights into the design of more efficient and robust catalysts for industrial applications (Huang et al., 1999).

Structural Characteristics

Understanding the structural characteristics of cyclohexyl-based compounds, including their conformational behavior and crystal packing, is vital for rationalizing their reactivity and physical properties. The study of dimorphism in compounds such as 3'-aminocyclohexanespiro-5'-hydantoin sheds light on the diverse solid-state structures these compounds can adopt, which is important for their application in material science and pharmaceutical formulation (Shivachev et al., 2005).

properties

IUPAC Name

6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-9-10(2)21-12-13(19(3)16(23)18-14(12)22)17-15(21)20(9)11-7-5-4-6-8-11/h11H,4-8H2,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOMJMLJZNNVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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